molecular formula C21H18N4O2S B11194942 Ethyl 2-(benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2-(benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11194942
M. Wt: 390.5 g/mol
InChI Key: JMCJSWSTSXWOJQ-UHFFFAOYSA-N
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Description

Ethyl 2-(benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, along with benzylsulfanyl and phenyl groups, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, under reflux conditions. The resulting product is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, environmentally friendly methods, such as the use of green solvents and recyclable catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .

Mechanism of Action

The mechanism of action of ethyl 2-(benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound can prevent the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other molecular targets, such as enzymes involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Ethyl 2-(benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties. The presence of the benzylsulfanyl group, in particular, enhances its potential as a therapeutic agent by providing additional sites for chemical modification and interaction with molecular targets .

Biological Activity

Ethyl 2-(benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 921153-53-9) is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C21H18N4O2SC_{21}H_{18}N_{4}O_{2}S with a molecular weight of 390.5 g/mol. The compound features a triazolo-pyrimidine core structure, which is known for various biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study highlighted that derivatives of triazolo-pyrimidines possess antibacterial activity against various pathogens. For instance, certain related compounds demonstrated moderate to good antibacterial activity against multiple bacterial strains, suggesting that the triazolo-pyrimidine scaffold may be crucial for this activity .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. Mercapto-substituted triazoles have shown promising results in inhibiting cancer cell proliferation, particularly against breast cancer cell lines such as MCF-7. In vitro studies have indicated that these compounds can induce cytotoxic effects comparable to established chemotherapeutics like cisplatin .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialBenzylsulfanyl derivativesModerate to good antibacterial activity
AnticancerMercapto-substituted triazolesCytotoxicity against MCF-7 cells
AnticonvulsantN'-benzyl derivativesSignificant anticonvulsant activity

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research has shown that substituents on the benzyl group and variations in the triazole and pyrimidine rings can enhance or diminish biological efficacy. For example, changes in the substituents on the benzene ring have been correlated with increased potency against specific cancer cell lines .

Synthesis Methods

The synthesis of this compound typically involves a multi-step process that includes:

  • Condensation Reaction : A mixture of 3-amino-5-benzylthio-1,2,4-triazole with aromatic aldehydes and ethyl cyanoacetate is subjected to microwave irradiation.
  • Recrystallization : The resultant product is purified through recrystallization from ethanol to yield the target compound.

This method has been noted for its efficiency and eco-friendliness compared to traditional synthesis routes .

Case Studies and Research Findings

Several studies have documented the biological activities of triazolo-pyrimidine derivatives:

  • A study published in MDPI highlighted the cytotoxic effects of mercapto-substituted triazoles against MCF-7 breast cancer cells and compared their efficacy with cisplatin .
  • Another investigation into the structure-activity relationships revealed that specific substitutions on the benzene ring significantly enhanced anticancer properties .

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

ethyl 2-benzylsulfanyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H18N4O2S/c1-2-27-19(26)17-13-22-20-23-21(28-14-15-9-5-3-6-10-15)24-25(20)18(17)16-11-7-4-8-12-16/h3-13H,2,14H2,1H3

InChI Key

JMCJSWSTSXWOJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)SCC3=CC=CC=C3)N=C1)C4=CC=CC=C4

Origin of Product

United States

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